molecular formula C14H12BrFN2O2S B6290666 N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2068051-38-5

N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290666
CAS No.: 2068051-38-5
M. Wt: 371.23 g/mol
InChI Key: CPWQKCKIMSFDDF-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromo and fluoro substituent on the benzylidene moiety, as well as a methyl group on the benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the benzylidene moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazone linkage can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can form additional hydrazone linkages with other aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding sulfonyl derivatives.

    Reduction Products: Reduction typically results in the formation of the corresponding hydrazine derivatives.

Scientific Research Applications

N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(2-Bromo-4-fluorobenzylidene)-4-ethylbenzenesulfonohydrazide

Uniqueness

N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the specific combination of bromo and fluoro substituents on the benzylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[(E)-(2-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWQKCKIMSFDDF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.